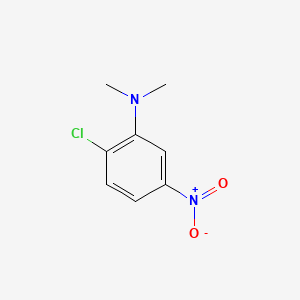

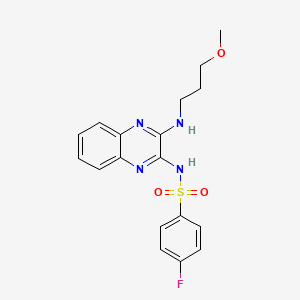

methyl 3-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-8-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

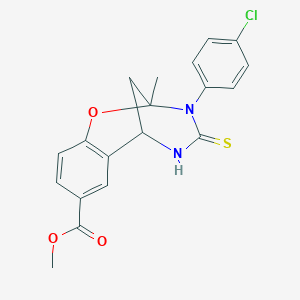

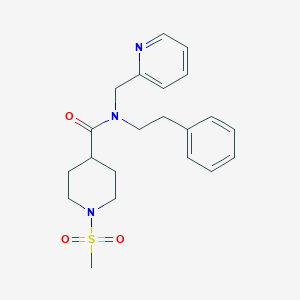

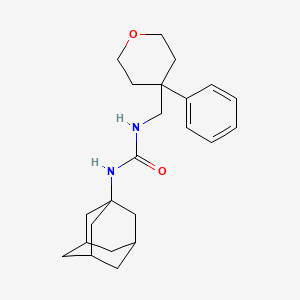

The compound of interest, while not directly synthesized in the provided papers, is related to a class of compounds that have been synthesized and studied for their structural and biological properties. These compounds typically feature a chlorophenyl group and a heterocyclic structure that includes sulfur and nitrogen atoms, which are characteristic of thiohydantoins and related derivatives.

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and the use of 4-chlorophenyl isothiocyanate as a key intermediate. For instance, the synthesis of a novel bicyclic thiohydantoin fused to pyrrolidine compound was achieved by cyclization of dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate and 4-chlorophenyl isothiocyanate in the presence of 4-(dimethylamino)pyridine, yielding a 79% yield . Another related compound was synthesized using a 1,3-dipolar cycloaddition reaction, a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques such as NMR, FT-IR, MS, and HRMS. X-ray diffraction studies have been used to determine the stereochemistry and confirm the molecular structure . Density Functional Theory (DFT) and Hartree-Fock calculations have been employed to predict NMR chemical shifts and to understand the electronic structure of these molecules .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their molecular structure. The presence of multiple functional groups such as carbonyl, thioxo, and carboxylate groups suggests that they may undergo various chemical reactions, including nucleophilic addition or substitution reactions. The reactivity can also be influenced by the presence of the chlorophenyl group, which can participate in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The acid dissociation constants for a related compound were determined using potentiometric titration, indicating the presence of acidic protons associated with NH, enol, and enthiol groups . The crystalline nature of another compound was confirmed by X-ray powder diffraction, which revealed an orthorhombic system . The antimicrobial activity of these compounds has been tested, showing effectiveness against various bacterial strains, including S. aureus, B. subtilis, A. hydrophila, E. coli, A. baumannii, and M. tuberculosis .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Researchers have synthesized N-Aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides, structurally similar to the compound , using N-aryl-3-oxobutanamides, salicylaldehyde, urea, and NaHSO4 as a catalyst. This process was characterized using IR, 1H NMR spectroscopy, and X-ray analysis (Gein et al., 2017).

- Another similar synthesis involved N-Aryl- and N,N-diethyl-3-oxobutanamides reacting with salicylaldehyde and N-phenylthiourea in ethanol, also using sodium hydrogen sulfate as a catalyst (Gein et al., 2017).

Structural Studies and Applications

- The stereoselective synthesis of a new 2-methyl-4-oxo-2,6-methano-3,4,5,6-tetrahydro-2H-1,3-benzoxazocine-5-thiocarboxamide was reported, elucidating its structure through X-ray crystallography and NMR spectroscopy. This compound is related to antidepressant Lortalamine, highlighting its potential pharmaceutical application (Belokon et al., 1998).

- Research also includes the synthesis of oxygen-bridged adducts like ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate, using zinc(II) perchlorate hexahydrate as a catalyst. This compound demonstrated moderate anticancer activity against the MCF-7 human breast cell line (Ibrahim et al., 2017).

Transformation and Reactivity Studies

- Studies have shown that certain compounds in this family, like 11-acetyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-4(3H)-one and -4(3H)-thione, undergo isomerization in DMSO solution, leading to new compounds with potential applications in chemical synthesis (Sedova et al., 2017).

- Methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate, a compound with a similar structure, was synthesized and studied for its dehydration phenomenon, showing significant transformations in crystallization processes (Arshad et al., 2013).

Antimicrobial and Biological Activities

- Novel syntheses of compounds like ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate have been reported, with potential applications in antimicrobial activities (Hou et al., 2009).

- Synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thiones and their derivatives showed significant inhibition on bacterial and fungal growth, demonstrating their potential as antimicrobial agents (Akbari et al., 2008).

Eigenschaften

IUPAC Name |

methyl 10-(4-chlorophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-19-10-15(14-9-11(17(23)24-2)3-8-16(14)25-19)21-18(26)22(19)13-6-4-12(20)5-7-13/h3-9,15H,10H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUOQDOJIWUAGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=S)N2C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007724.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3007725.png)

![5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3007729.png)

![N-(cyanomethyl)-N-cyclopropyl-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B3007730.png)

![N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3007734.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3007736.png)

![N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B3007742.png)